Cas no 895009-84-4 (N-(2,4-difluorophenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

N-(2,4-difluorophenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide structure
895009-84-4 structure
Product Name:N-(2,4-difluorophenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
CAS No:895009-84-4
MF:C20H15F2N5O2
MW:395.362210512161
CID:6566106
Update Time:2025-07-16

N-(2,4-difluorophenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-difluorophenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
    • 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, N-(2,4-difluorophenyl)-1,4-dihydro-1-(2-methylphenyl)-4-oxo-
    • Inchi: 1S/C20H15F2N5O2/c1-12-4-2-3-5-17(12)27-19-14(9-24-27)20(29)26(11-23-19)10-18(28)25-16-7-6-13(21)8-15(16)22/h2-9,11H,10H2,1H3,(H,25,28)
    • InChI Key: PIVMADSPHNAPCB-UHFFFAOYSA-N
    • SMILES: C1N(CC(NC2=CC=C(F)C=C2F)=O)C(=O)C2C=NN(C3=CC=CC=C3C)C=2N=1

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • pka: 11.33±0.70(Predicted)

N-(2,4-difluorophenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Pricemore >>

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Additional information on N-(2,4-difluorophenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide

Research Brief on N-(2,4-difluorophenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide (CAS: 895009-84-4)

N-(2,4-difluorophenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide (CAS: 895009-84-4) is a novel pyrazolopyrimidine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its complex heterocyclic structure, has shown promising potential as a therapeutic agent, particularly in the context of kinase inhibition and cancer therapy. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

The synthesis of N-(2,4-difluorophenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide involves a multi-step process, with key intermediates being optimized for yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. Researchers have also utilized X-ray crystallography to determine the three-dimensional conformation of the molecule, providing insights into its binding interactions with target proteins.

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against a range of kinases, including those implicated in oncogenic signaling pathways. Specifically, it has shown high selectivity for certain tyrosine kinases, which are often dysregulated in various cancers. Mechanistic studies reveal that the compound binds to the ATP-binding site of these kinases, thereby disrupting their catalytic activity and downstream signaling. These findings have been corroborated by molecular docking simulations and kinetic assays.

Preclinical evaluations in animal models have further highlighted the therapeutic potential of N-(2,4-difluorophenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide. In xenograft models of solid tumors, the compound has demonstrated significant tumor growth inhibition, with minimal off-target effects. Pharmacokinetic studies indicate favorable bioavailability and a half-life conducive to once-daily dosing. Additionally, toxicological assessments suggest a manageable safety profile, although further optimization may be required to mitigate certain metabolic liabilities.

Despite these promising results, challenges remain in the development of this compound as a clinical candidate. Issues such as solubility, metabolic stability, and potential drug-drug interactions need to be addressed through structural modifications and formulation strategies. Collaborative efforts between academic researchers and pharmaceutical companies are underway to advance this compound into early-phase clinical trials. Future research directions include exploring its utility in combination therapies and identifying biomarkers for patient stratification.

In conclusion, N-(2,4-difluorophenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide represents a promising addition to the arsenal of kinase inhibitors under investigation for cancer treatment. Its unique structural features and selective kinase inhibition profile position it as a valuable candidate for further development. Continued research will be essential to fully realize its therapeutic potential and address the remaining challenges in its preclinical and clinical advancement.

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